molecular formula C14H11N3O B6266593 3-(1-methyl-1H-imidazole-5-carbonyl)quinoline CAS No. 288392-17-6

3-(1-methyl-1H-imidazole-5-carbonyl)quinoline

Cat. No.: B6266593
CAS No.: 288392-17-6
M. Wt: 237.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-methyl-1H-imidazole-5-carbonyl)quinoline is a heterocyclic compound that combines the structural features of both quinoline and imidazole. Quinoline is a nitrogen-containing aromatic compound, while imidazole is a five-membered ring containing two nitrogen atoms. The combination of these two structures results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-imidazole-5-carbonyl)quinoline typically involves the following steps:

    Formation of 1-methyl-1H-imidazole-5-carboxylic acid: This can be achieved by the reaction of glyoxal with ammonia, followed by cyclization and methylation.

    Coupling with quinoline: The 1-methyl-1H-imidazole-5-carboxylic acid is then coupled with quinoline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-imidazole-5-carbonyl)quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

3-(1-methyl-1H-imidazole-5-carbonyl)quinoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-imidazole-5-carbonyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as 2-methylquinoline and 4-hydroxyquinoline.

    Imidazole derivatives: Such as 1-methylimidazole and 2-phenylimidazole.

Uniqueness

3-(1-methyl-1H-imidazole-5-carbonyl)quinoline is unique due to its combined structural features of both quinoline and imidazole, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

288392-17-6

Molecular Formula

C14H11N3O

Molecular Weight

237.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.